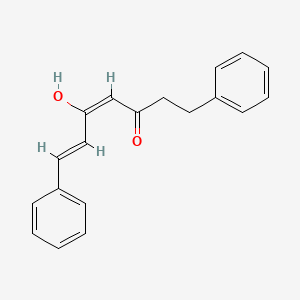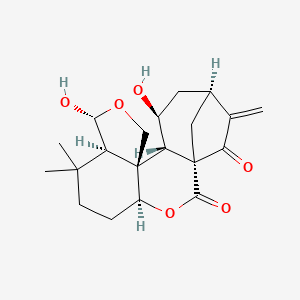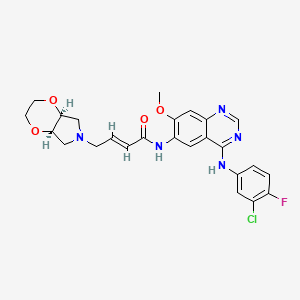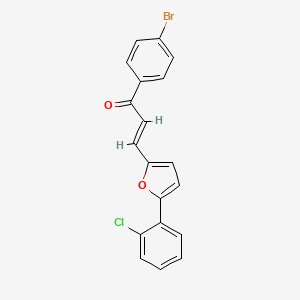
Egfr/cdk2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr/cdk2-IN-1 is a compound that targets both the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). This dual inhibition is significant in cancer research, as both EGFR and CDK2 play crucial roles in cell proliferation and survival. Aberrant activation of these pathways is a common mechanism in various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/cdk2-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques like chromatography to ensure its purity and suitability for research applications.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing automated systems for purification and quality control. The goal is to produce the compound in large quantities while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Egfr/cdk2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Egfr/cdk2-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: It is used to study the inhibition of EGFR and CDK2 pathways, which are crucial in cancer cell proliferation and survival.
Drug Development: this compound serves as a lead compound for developing new drugs targeting EGFR and CDK2.
Biological Studies: Researchers use this compound to investigate the molecular mechanisms underlying cell cycle regulation and signal transduction pathways.
Industrial Applications: In the pharmaceutical industry, this compound is used in the development and testing of new therapeutic agents.
Mechanism of Action
Egfr/cdk2-IN-1 exerts its effects by inhibiting both EGFR and CDK2. The mechanism involves:
EGFR Inhibition: The compound binds to the EGFR, preventing its activation by growth factors.
CDK2 Inhibition: this compound also inhibits CDK2, a key regulator of the cell cycle.
Synergistic Effects: The dual inhibition of EGFR and CDK2 leads to a synergistic anticancer effect, enhancing the overall efficacy of the compound in reducing cancer cell proliferation.
Comparison with Similar Compounds
Egfr/cdk2-IN-1 is unique due to its dual inhibition mechanism. Similar compounds include:
Cinnamamide-chalcone derivatives: These compounds also inhibit CDK2 but are less selective for EGFR.
Osimertinib: A well-known EGFR inhibitor used in non-small cell lung cancer, but it does not target CDK2.
SNS-032: A CDK inhibitor that has shown efficacy in various cancers but lacks EGFR inhibition.
This compound stands out due to its ability to target both EGFR and CDK2, providing a more comprehensive approach to cancer therapy.
Properties
Molecular Formula |
C19H12BrClO2 |
|---|---|
Molecular Weight |
387.7 g/mol |
IUPAC Name |
(E)-1-(4-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C19H12BrClO2/c20-14-7-5-13(6-8-14)18(22)11-9-15-10-12-19(23-15)16-3-1-2-4-17(16)21/h1-12H/b11-9+ |
InChI Key |
YIOGDNXXYFSGJY-PKNBQFBNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[7-methoxy-1-(10H-phenothiazine-3-carbonyl)indolizin-3-yl]ethanone](/img/structure/B12402106.png)
![5-[6-chloro-5-[(1S,2R)-2-ethenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12402108.png)
![6-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-iodo-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12402118.png)
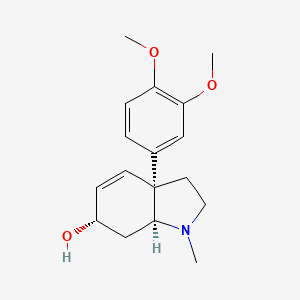
![(2S,4R)-1-[(2S)-2-[3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-4-[(E)-2-cyano-3-cyclopropylprop-2-enoyl]-3-(cyanomethyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12402144.png)
![[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12402154.png)
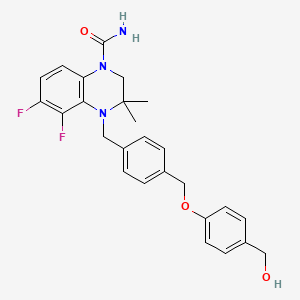
![tert-butyl 2-[[1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B12402168.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12402172.png)

![5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402176.png)
